molecular formula C8H9BrN2O B8732251 N-(3-amino-5-bromophenyl)acetamide

N-(3-amino-5-bromophenyl)acetamide

Cat. No.: B8732251
M. Wt: 229.07 g/mol
InChI Key: STFHZTFJHXUIIO-UHFFFAOYSA-N
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Description

N-(3-Amino-5-bromophenyl)acetamide is an acetamide derivative featuring a bromine atom at the 5-position and an amino group at the 3-position of the phenyl ring.

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

N-(3-amino-5-bromophenyl)acetamide

InChI

InChI=1S/C8H9BrN2O/c1-5(12)11-8-3-6(9)2-7(10)4-8/h2-4H,10H2,1H3,(H,11,12)

InChI Key

STFHZTFJHXUIIO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)N)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Antimicrobial Activity
  • N-(3,5-Difluorophenyl)acetamide (47) and N-(3-isopropylphenyl)acetamide (48) : These derivatives demonstrated potent activity against gram-positive bacteria, attributed to the electron-withdrawing (fluorine) and bulky (isopropyl) substituents enhancing target binding .
  • N-(thiazol-2-yl)acetamide (49) : Exhibited antifungal activity, likely due to the thiazole ring’s ability to disrupt fungal membrane integrity .
Anticancer Activity
  • N-(4-methoxyphenyl)-quinazoline-sulfonyl acetamides (38–40) : Showed remarkable cytotoxicity against HCT-1, MCF-7, and PC-3 cancer cell lines. Methoxy and sulfonyl groups likely enhance cellular uptake and DNA interaction .
  • Comparison: The bromo group’s hydrophobicity in the target compound might improve membrane permeability, while the amino group could facilitate hydrogen bonding with intracellular targets, differing from methoxy-quinazoline derivatives.
Receptor Agonist Activity
  • N-(4-Bromophenyl)-pyridazinone acetamides: Act as FPR1/FPR2 agonists, with para-bromo substitution critical for receptor binding .
  • Comparison : Meta-substitution (bromo at 5-position) in the target compound may alter receptor specificity or potency compared to para-substituted analogs.

Crystallographic and Solid-State Properties

  • N-(3-Bromophenyl)acetamide : Crystallizes in an orthorhombic system (space group P2₁2₁2₁) with lattice parameters a = 4.78 Å, b = 18.77 Å, c = 19.38 Å. The bromine atom contributes to dense molecular packing (density = 1.635 Mg/m³) .
  • N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide : Features two molecules per asymmetric unit, with methyl groups inducing steric hindrance affecting crystal symmetry .

Data Tables

Table 2: Crystallographic Data for Brominated Acetamides

Compound Crystal System Space Group Density (Mg/m³) Lattice Parameters (Å) Reference
N-(3-Bromophenyl)acetamide Orthorhombic P2₁2₁2₁ 1.635 a=4.78, b=18.77, c=19.38
N-(3,5-Dichlorophenyl)-trichloro-acetamide Monoclinic P2₁/c 1.710 a=10.12, b=12.34, c=14.56

Q & A

Q. How do substituent modifications impact the structure-activity relationship (SAR) of this compound?

  • Methodological Answer : Comparative SAR studies replace bromine with Cl/F or vary amino group protection (e.g., Boc vs. acetyl). Bioisosteric replacement of the amide with sulfonamide improves metabolic stability (microsomal t½ >60 min) .

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